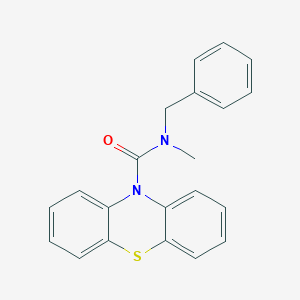
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide is a compound that features a pyridylmethyl group attached to a benzodioxole ring system. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a valuable subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3-pyridylmethylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (LiAlH4), and nucleophiles (amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and coordination polymers.
Biology: It serves as a ligand in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide include:
- N,N’-bis(3-pyridylmethyl)amine
- N-(6-chloro-3-pyridylmethyl)-N’-cyano-acetamidine
- N,N’-bis(3-pyridylmethyl)pyromellitic diimide
Uniqueness
This compound is unique due to its specific combination of the pyridylmethyl and benzodioxole moieties. This unique structure allows it to exhibit distinct chemical and biological properties compared to other similar compounds. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
349114-03-0 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26g/mol |
Nom IUPAC |
N-(pyridin-3-ylmethyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c17-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)19-9-18-12/h1-7H,8-9H2,(H,16,17) |
Clé InChI |
ZXUNOMDWKHCOLC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-2-[methyl(propanoylcarbamothioyl)amino]benzamide](/img/structure/B501235.png)
![N-allyl-4-{[(benzoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B501236.png)
![2-[benzoyl(methyl)amino]-N-benzylbenzamide](/img/structure/B501239.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B501242.png)
![N-{4-[(allylamino)sulfonyl]phenyl}propanamide](/img/structure/B501244.png)

![N-{4-[(allylamino)sulfonyl]phenyl}benzamide](/img/structure/B501247.png)
![2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B501249.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B501250.png)

![2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501253.png)
![2-[(2-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B501254.png)
